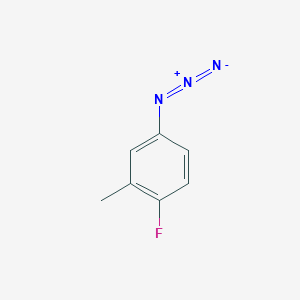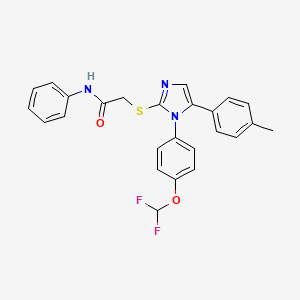
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a p-tolyl group (a methyl-substituted phenyl group), an imidazole ring (a five-membered ring containing two nitrogen atoms), and a thioacetamide group (an acetyl group attached to a sulfur atom) .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized through methods such as Williamson etherification or C-C coupling reactions for the introduction of aryl groups like the tolyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the imidazole ring and phenyl rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could potentially participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide and related compounds have been synthesized and characterized in several studies. These compounds are synthesized through various chemical reactions, involving intermediates such as ω-bromoacetoacetanilides, thiourea/phenyl thioureas, and chloroacetamides. These processes have been optimized to achieve high yields and have been characterized by spectral and analytical methods to confirm their structures (Janardhan et al., 2014).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of these compounds. They have been evaluated for their in vitro antibacterial, antifungal, and antioxidant activities, showing specificity towards Gram-positive species with promising antimicrobial and moderate antioxidant activity (M. V., H. M. Revankar, & M. Kulkarni, 2015). Notably, p-Tolyl and m-chlorophenyl substituents have exhibited the lowest minimum inhibitory concentration values, indicating their potent antimicrobial efficacy.
Anticancer Activities
The anticancer activities of these compounds have also been a subject of interest. By testing against a panel of 60 different human tumor cell lines derived from various neoplastic cancer types, certain derivatives have shown reasonable anticancer activity, particularly against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012). These findings suggest potential therapeutic applications in cancer treatment.
Antioxidant Properties
The antioxidant properties of these compounds have been investigated, with some studies focusing on their efficacy against oxidative stress-related conditions. By using techniques like DPPH radical scavenging method, certain derivatives have been shown to possess good antioxidant activity (Suresh Dhakhda, Malay J. Bhatt, & J. Bhatt, 2021). This indicates their potential in preventing or treating diseases associated with oxidative damage.
Chemical Properties and pKa Determination
The chemical properties, including acidity constants (pKa values), have been determined for various derivatives through UV spectroscopic studies. These studies have provided insights into the compounds' chemical behavior and potential applications in drug formulation (M. Duran & M. Canbaz, 2013).
Propiedades
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c1-17-7-9-18(10-8-17)22-15-28-25(33-16-23(31)29-19-5-3-2-4-6-19)30(22)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRNZYPBHGSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)
![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)
![ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2948549.png)
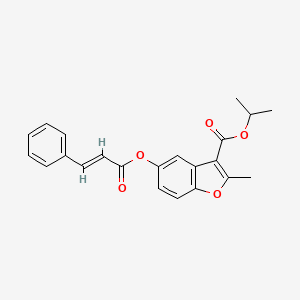

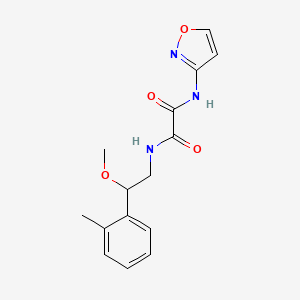
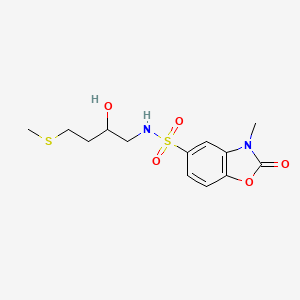
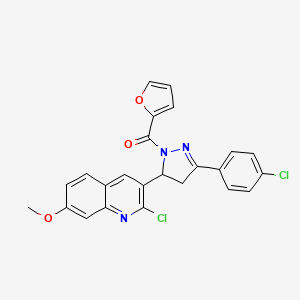
![5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2948558.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)
